molecular formula C5H11NO3S B11720174 (1-Methanesulfonylazetidin-2-yl)methanol

(1-Methanesulfonylazetidin-2-yl)methanol

Cat. No.: B11720174
M. Wt: 165.21 g/mol
InChI Key: LHHPGBKYYGVEDC-UHFFFAOYSA-N
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Description

(1-Methanesulfonylazetidin-2-yl)methanol is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol It is characterized by the presence of an azetidine ring substituted with a methanesulfonyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylazetidin-2-yl)methanol typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction can be represented as follows:

Azetidine+Methanesulfonyl chlorideThis compound\text{Azetidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Azetidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylazetidin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methanesulfonyl group produces a thiol .

Scientific Research Applications

(1-Methanesulfonylazetidin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Methanesulfonylazetidin-2-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(1-methylsulfonylazetidin-2-yl)methanol

InChI

InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(6)4-7/h5,7H,2-4H2,1H3

InChI Key

LHHPGBKYYGVEDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC1CO

Origin of Product

United States

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